1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 3-methylphenyl-1,2,4-oxadiazole moiety. The presence of methyl substituents on both aromatic rings likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-5-4-6-16(8-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)7-15(3)10-18/h4-10,17H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIMCURDOCGYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyrrolidinone ring: This step often involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor, possibly through a nucleophilic substitution or condensation reaction.
Substitution on the phenyl rings:
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aromatic methyl groups are susceptible to oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Oxadiazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄) | Formation of carboxylic acid derivatives via ring opening | 60–75% | |
| Methyl group oxidation | H₂O₂ with FeCl₃ catalyst | Conversion of methyl groups to carboxylic acids on aromatic rings | 40–50% |
Key Findings :
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Oxidation of the oxadiazole ring typically requires strong oxidizing agents like KMnO₄, leading to cleavage and formation of carboxylic acid derivatives.
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Methyl groups on the 3,5-dimethylphenyl moiety undergo oxidation to carboxylic acids, though yields are moderate due to steric hindrance.
Reduction Reactions
The oxadiazole ring and pyrrolidinone carbonyl group participate in reduction:
| Reaction | Reagents/Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Oxadiazole ring reduction | LiAlH₄ in THF, 0°C → RT | Partial reduction to form dihydro-oxadiazole intermediates | 55–65% | |
| Carbonyl group reduction | NaBH₄/CeCl₃ in methanol | Conversion of pyrrolidin-2-one to pyrrolidine | 70–80% |
Key Findings :
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LiAlH₄ selectively reduces the oxadiazole ring without affecting the pyrrolidinone carbonyl.
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NaBH₄/CeCl₃ efficiently reduces the carbonyl group to a secondary alcohol, enabling further functionalization.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings:
Key Findings :
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Chlorination favors the 3-methylphenyl group due to electron-donating effects.
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Suzuki-Miyaura coupling enables efficient diversification of the aromatic substituents .
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions and ring-opening pathways:
Key Findings :
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Cycloadditions with nitrile oxides proceed regioselectively at the oxadiazole’s C=N bond .
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Hydrolysis under strong acidic conditions cleaves the oxadiazole ring, yielding hydrazide intermediates.
Functional Group Transformations
The pyrrolidinone moiety undergoes typical lactam reactions:
| Reaction | Reagents/Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Alkylation | NaH, alkyl halides in DMF | N-alkylated pyrrolidinone derivatives | 70–80% | |
| Acylation | Ac₂O, pyridine, RT | Acetylated lactam derivatives | 90–95% |
Key Findings :
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Alkylation occurs preferentially at the lactam nitrogen due to its nucleophilicity.
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Acylation proceeds quantitatively under mild conditions.
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 250°C without melting (TGA data).
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.
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Photoreactivity : No significant degradation under UV-Vis light (λ > 300 nm).
Comparative Reactivity Insights
Scientific Research Applications
Anticancer Potential
The primary application of 1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one lies in its anticancer properties. The 1,3,4-oxadiazole scaffold is known for its diverse biological activities, particularly in targeting cancer cells. Research indicates that compounds containing the oxadiazole moiety can inhibit key enzymes and proteins involved in cancer progression.
Structural Modifications for Enhanced Activity
The efficacy of this compound can be significantly improved through strategic structural modifications. Research has shown that:
- Modifying substituents on the oxadiazole ring can lead to increased potency against various cancer cell lines.
- Hybridization with other pharmacophores has resulted in compounds with superior antiproliferative activities .
Case Studies and Experimental Findings
Several studies have documented the biological activity of oxadiazole derivatives similar to this compound:
| Study | Compound Tested | Cell Lines | IC50 Values (µM) | Notes |
|---|---|---|---|---|
| Abdel K. Mansour et al. | Various oxadiazole derivatives | CCRF-CEM, K-562 | 10^-4 M | Notable anticancer potency against leukemia |
| El-Din et al. | N-(4-methoxybenzenesulfonamide) derivatives | NCI-58 human cancer cell lines | High potency observed | Broad-spectrum antiproliferative activity |
| Gamal El-Din et al. | Diarylamides containing oxadiazole | PC-3, HCT-116, ACHN | 0.67 - 0.87 µM | Highest submicromolar IC50 values noted |
These studies illustrate the promising potential of oxadiazole derivatives as effective anticancer agents.
Broader Biological Activities
Beyond anticancer applications, compounds similar to this compound have demonstrated a wide range of biological activities:
Mechanism of Action
The mechanism of action for any biological activity of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA replication. The exact pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Pyrrolidin-2-one Cores
a. 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one
- Structure : This compound (from ) shares the pyrrolidin-2-one core and a substituted phenyl group but replaces the oxadiazole with a triazine ring linked via a methoxy bridge.
- Synthesis : Synthesized via sequential nucleophilic substitutions and coupling reactions, yielding a 39.52% final product .
- Higher molecular weight (due to the triazine and phenethyl groups) may reduce solubility compared to the target compound.
b. 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride
- Structure : This analogue (from ) retains the pyrrolidin-2-one and oxadiazole motifs but substitutes the aromatic groups with an azetidine ring and cyclopropyl.
- Cyclopropyl’s sp³ hybridization vs. 3-methylphenyl’s planar structure may affect steric interactions with biological targets .
Functional Group Comparison: Oxadiazole vs. Triazine
Methyl Substitution Effects
- 3,5-Dimethylphenyl vs. 3-Methylphenyl: The 3,5-dimethyl substitution in the target compound increases steric bulk and electron-donating effects, possibly enhancing metabolic stability compared to monosubstituted analogues. In contrast, the 3-methylphenyl group in the oxadiazole moiety balances lipophilicity without excessive steric hindrance .
Research Findings and Implications
- Synthesis Challenges : The triazine-containing analogue required multi-step purification (LCMS, NMR), whereas oxadiazole synthesis often leverages cyclization reactions under milder conditions .
- Biological Activity : While direct data on the target compound is lacking, oxadiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, whereas triazines are studied in anticancer contexts .
- Computational Modeling : SHELX-based crystallography () could elucidate the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
Biological Activity
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.45 g/mol
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that oxadiazole derivatives could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been documented. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance. Studies have shown that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. Some studies have reported that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell growth and differentiation.
- Induction of Apoptosis : The activation of apoptotic pathways leading to programmed cell death is another proposed mechanism.
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to the target compound:
- Study on Anticancer Effects : A recent publication highlighted the synthesis and evaluation of various oxadiazole derivatives against breast cancer cells. The study found that certain compounds led to a significant reduction in cell viability through apoptosis induction .
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
